![molecular formula C17H30N4O4S B562289 N-Boc-Biotinylethylenediamine CAS No. 225797-46-6](/img/structure/B562289.png)
N-Boc-Biotinylethylenediamine
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Overview
Description
N-Boc-Biotinylethylenediamine is a biotin derivative . Its molecular formula is C17H30N4O4S and it has a molecular weight of 386.51 .
Synthesis Analysis
N-Boc-Biotinylethylenediamine can be synthesized from N-Boc-Ethylenediamine and D-Biotin . The reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .
Molecular Structure Analysis
The molecular structure of N-Boc-Biotinylethylenediamine is represented by the formula (CH3)3COCONHCH2CH2NH2 .
Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
Scientific Research Applications
Bioconjugation
N-Boc-Biotinylethylenediamine is used in bioconjugation, a process that involves joining two biomolecules together. This is often used in biological research to study the function and interaction of proteins and other biomolecules.
Drug Delivery
This compound’s unique properties make it suitable for use in drug delivery systems. It can be used to modify drug molecules to improve their stability, solubility, or delivery to specific cells or tissues.
Molecular Imaging
N-Boc-Biotinylethylenediamine can be used in molecular imaging techniques. By attaching this compound to a molecule of interest, researchers can track the molecule’s location and movement within a biological system.
N-Boc Protection of Amines
N-Boc-Biotinylethylenediamine is used in the N-Boc protection of amines, a fundamental transformation in organic synthesis. This process involves protecting the amine group in a molecule to prevent it from reacting during subsequent steps in a synthesis .
Peptide Synthesis
The compound is also used in peptide synthesis, particularly in the Merrifield solid-phase peptide synthesis method. The N-Boc group can be easily converted into free amines, making this protocol more applicable in multistep reactions .
Resistance to Racemization
N-Boc-Biotinylethylenediamine is resistant to racemization during peptide synthesis. This is important because racemization can lead to a mixture of stereoisomers, which can complicate the synthesis and purification of peptides .
Mechanism of Action
Target of Action
N-Boc-Biotinylethylenediamine is a derivative of biotin . Biotin, also known as vitamin B7, is a coenzyme for carboxylase enzymes, involved in the synthesis of fatty acids, isoleucine, and valine, and it plays a role in gluconeogenesis . .
Mode of Action
Given its structure, which includes a biotin moiety and an ethylenediamine group protected by an n-boc (n-tert-butoxycarbonyl) group , it can be inferred that it might interact with its targets in a manner similar to biotin. Biotin acts by binding to biotin-dependent enzymes, which are then able to carry out various metabolic reactions .
Biochemical Pathways
As a biotin derivative, it might be involved in the same biochemical pathways as biotin, such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis .
properties
IUPAC Name |
tert-butyl N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)/t11-,12-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUNEHFEIXQVDG-OBJOEFQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652484 |
Source
|
Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-Biotinylethylenediamine | |
CAS RN |
225797-46-6 |
Source
|
Record name | tert-Butyl [2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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